molecular formula C3H4N4O4S B1500437 5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 313963-93-8

5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1500437
CAS RN: 313963-93-8
M. Wt: 192.16 g/mol
InChI Key: PUVBGNSTTRODNJ-UHFFFAOYSA-N
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Description

1,2,4-Triazole is a widely known privileged fragment of the chemical structure of many classes of pharmacologically active compounds, including antiviral and antitumor .


Synthesis Analysis

A mild universal method for the synthesis of derivatives of 5-substituted 1H-1,2,4-triazole-3-carboxylic acids from a single precursor, ethyl β-N-Boc-oxalamidrazone, has been proposed . The method was applied for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with heterocyclic substituents at position 5 .


Molecular Structure Analysis

1,2,4-Triazole is a heterocyclic compound. It contains a five-membered ring composed of three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

In 2018, a highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al. According to the properties of the catalytic system, triazole was synthesized by aryl diazonium salts and isocyanide [3+2] cycloaddition method .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole compounds can vary depending on their specific structure and substituents. For example, 1,2,4-Triazole-3-carboxylic acid has a molecular weight of 113.07 and a melting point of 132-136 °C .

Safety and Hazards

The safety and hazards of 1,2,4-triazole compounds can also vary depending on their specific structure and substituents. For example, 1,2,4-Triazole-3-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It’s harmful if swallowed, causes serious eye irritation, and may damage fertility .

Future Directions

The future directions in the research of 1,2,4-triazole compounds are likely to involve the development of new synthesis methods and the exploration of their potential applications in various fields, such as medicine and materials science .

properties

IUPAC Name

5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O4S/c4-12(10,11)3-5-1(2(8)9)6-7-3/h(H,8,9)(H2,4,10,11)(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVBGNSTTRODNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=N1)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50664050
Record name 5-Sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313963-93-8
Record name 5-Sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 3
5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 4
5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 6
5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid

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